molecular formula C16H13FN2O2S B2907475 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 868368-77-8

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2907475
CAS No.: 868368-77-8
M. Wt: 316.35
InChI Key: GHOJQYHGBKTJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial survival . The compound also interferes with cellular pathways involved in DNA replication and protein synthesis, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antibacterial and antifungal properties.

    6-fluoro-1,3-benzothiazol-2-amine: Exhibits similar biological activities but with different potency and spectrum of activity.

    2-(4-fluorophenyl)-1,3-benzothiazole: Another derivative with potential anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-2-21-11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOJQYHGBKTJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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